1-(2-bromopyridin-4-yl)pyrrolidin-2-one
Description
Properties
CAS No. |
1142194-75-9 |
|---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromopyridin 4 Yl Pyrrolidin 2 One and Its Analogues
Strategies for Constructing the Pyrrolidin-2-one Moiety
The pyrrolidin-2-one, or γ-lactam, is a prevalent scaffold in numerous biologically active compounds. acs.orgnih.gov Its synthesis can be achieved through several established methods, primarily involving ring-closing reactions or the functionalization of a pre-existing pyrrolidinone ring.
Ring-Closing Reactions to Form the Lactam Core
A common and direct approach to the pyrrolidin-2-one skeleton is through the intramolecular cyclization of linear precursors. These reactions typically involve the formation of an amide bond within a molecule containing both an amine and a carboxylic acid derivative or a suitable leaving group.
One such method is the intramolecular Schmidt reaction of ω-azido carboxylic acids, promoted by triflic anhydride (B1165640) (Tf₂O), which can provide 2-substituted pyrrolidines. organic-chemistry.org Another strategy involves the reductive cyclization of levulinic acid with aromatic amines using hydrosilanes and a cobalt catalyst, which can selectively yield either pyrrolidones or pyrrolidines depending on the amount of silane (B1218182) used. organic-chemistry.org
Ring-closing metathesis (RCM) has also been employed to construct azaspiroheterocyclic systems, which can be precursors to functionalized pyrrolidinones. researchgate.net Furthermore, a photo-promoted ring contraction of pyridines with silylborane offers a novel route to pyrrolidine (B122466) derivatives. osaka-u.ac.jpnih.gov
A variety of other cyclization strategies exist, including:
Palladium-catalyzed carboamination of γ-(N-arylamino)alkenes. nih.govnih.gov
N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization. rsc.org
Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. acs.org
Functionalization of Pre-formed Pyrrolidin-2-ones
An alternative to de novo ring synthesis is the modification of a pre-existing pyrrolidin-2-one ring. This approach is particularly useful for introducing diversity at various positions of the lactam core. Chiral 5-substituted 3-pyrrolin-2-ones serve as versatile templates for creating functionalized pyrrolidin-2-ones. acs.org The inherent chirality and the presence of an enone system allow for a high degree of regio- and stereocontrol during subsequent chemical transformations. acs.org
Methods for functionalization include:
Alkylation and Arylation: The activated methylene (B1212753) group adjacent to the carbonyl can be functionalized through acylation, alkylation, or arylation. thieme-connect.com
Electrochemical Oxidation: Continuous flow electrochemical oxidative cyclization allows for the subsequent functionalization of 2-pyrrolidinones. acs.org
Ring Contraction: Piperidine derivatives can undergo ring contraction and deformylative functionalization to selectively yield pyrrolidin-2-ones. rsc.org
Introduction of the 2-Bromopyridin-4-yl Substituent
The key step in the synthesis of the target molecule is the formation of the C-N bond between the pyrrolidin-2-one nitrogen and the C4 position of the 2-bromopyridine (B144113) ring. This is typically achieved through N-alkylation/arylation or cross-coupling reactions.
N-Alkylation and N-Arylation Approaches on Pyrrolidin-2-ones
Direct N-arylation of pyrrolidin-2-one with a suitable 2-bromo-4-halopyridine derivative is a plausible route. These reactions are often performed in the presence of a base to deprotonate the lactam nitrogen, creating a nucleophile that can attack the electron-deficient pyridine (B92270) ring. For instance, the synthesis of 1-(2-bromo-4-nitrophenyl)pyrrolidine (B1401853) is achieved by reacting 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine in the presence of potassium carbonate. chemicalbook.com While this example uses pyrrolidine, the principle can be extended to pyrrolidin-2-one.
Challenges in direct N-arylation of pyridines can arise due to their electron-deficient nature. acs.org However, methods utilizing N-aminopyridinium salts allow for C4-selective arylation of pyridines at room temperature without the need for a catalyst or oxidant. frontiersin.orgresearchgate.net
Cross-Coupling Reactions Involving Pyridine Halides (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become a powerful and versatile method for forming C-N bonds, particularly for the N-arylation of amines and amides. organic-chemistry.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is well-suited for coupling pyrrolidin-2-one with 2-bromopyridines. researchgate.netnih.gov
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or dppp) and a strong base like sodium tert-butoxide (NaOt-Bu). researchgate.netamazonaws.com These conditions facilitate the coupling of a wide range of aryl halides, including electron-deficient 2-bromopyridines, with various amines and amides. nih.govresearchgate.net A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing a route to aminopyridines that are otherwise difficult to synthesize. nih.gov
Synthetic Routes to Halogenated Pyridine Precursors
The successful synthesis of 1-(2-bromopyridin-4-yl)pyrrolidin-2-one relies on the availability of appropriately substituted halogenated pyridine precursors.
A variety of methods exist for the synthesis of brominated pyridines:
From Aminopyridines: 2-Bromopyridine can be synthesized from 2-aminopyridine (B139424) via diazotization in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite. google.comprepchem.comorgsyn.org
Direct Bromination: Direct bromination of pyridine can also yield 2-bromopyridine, though this may lead to a mixture of products. orgsyn.org
From Pyridine N-oxides: Pyridine N-oxides can be used as starting materials to introduce functionality at the 2- and 4-positions with high regioselectivity. researchgate.net
For the synthesis of dihalogenated pyridines, such as 2,4-dibromopyridine, efficient methods starting from nitroazine N-oxides have been reported. researchgate.net The "halogen dance" reaction is another useful technique, where treatment of a bromopyridine with a strong base like lithium diisopropylamide (LDA) can lead to rearrangement of the halogen, allowing for the synthesis of isomers like 2-bromo-4-iodopyridine (B27774) from 2-bromopyridine. researchgate.net
Furthermore, 2-amino-4-bromopyridine (B18318) can be synthesized from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by reduction. google.com It can also be prepared from 4-bromopyridine (B75155) hydrochloride via esterification, amination, and Hoffmann degradation. chemicalbook.com
The table below summarizes some key halogenated pyridine precursors and their synthetic routes.
| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference(s) |
| 2-Bromopyridine | 2-Aminopyridine | HBr, Br₂, NaNO₂ | google.com, prepchem.com, orgsyn.org |
| 2,4-Dibromopyridine | Nitroazine N-oxide | Tandem nucleophilic substitution/N-oxide reduction | researchgate.net |
| 2-Bromo-4-iodopyridine | 2-Bromopyridine | LDA, I₂ ('halogen dance') | researchgate.net |
| 2-Amino-4-bromopyridine | 2,4-Dibromopyridine-N-oxide | Ammonia, then reduction | google.com |
| 2-Amino-4-bromopyridine | 4-Bromopyridine hydrochloride | Esterification, amination, Hoffmann degradation | chemicalbook.com |
Methods for Selective Bromination of Pyridine Rings
The selective introduction of a bromine atom onto the pyridine ring is a critical step in the synthesis of the target compound and its analogues. Pyridine itself is generally resistant to electrophilic aromatic substitution and tends to react at the 3-position under harsh conditions, such as high temperatures in the presence of oleum. researchgate.net Achieving bromination at the 2- or 4-positions requires specific strategies. researchgate.net
One common approach involves the "umpolung" of pyridine's reactivity by forming the pyridine N-oxide. researchgate.net Treatment of pyridine N-oxide with a brominating agent like phosphorus oxybromide can yield a mixture of 2-bromo- and 4-bromopyridine. researchgate.net Radical chlorination is another method for halogenating pyridines, which is less sensitive to the inherent electron-poor nature of the pyridine ring. youtube.com
For more substituted or activated pyridines, selective bromination can be achieved under milder conditions. For instance, aminopyridines are readily halogenated. The bromination of 2-amino-3,4-formylpyridine with N-Bromosuccinimide (NBS) in refluxing acetonitrile (B52724) proceeds with high regioselectivity, dictated by the activating amino group. youtube.com
Several brominating agents are employed for the bromination of pyridine derivatives. A patent describes the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for the selective bromination of pyridine derivatives, highlighting its efficiency for large-scale production. google.com The reaction can be carried out in the presence of an acid such as sulfuric acid. google.com NBS is another widely used reagent, often in solvents like acetic acid. researchgate.net
The following table summarizes various methods for the selective bromination of pyridine rings:
| Method | Reagents and Conditions | Selectivity | Reference(s) |
|---|---|---|---|
| Direct Bromination | Br₂ / Oleum, >300°C | 3-position | researchgate.net |
| Ochiai Method | Pyridine N-oxide, POBr₃ | 2- and 4-positions | researchgate.net |
| Using NBS | NBS, Acetic Acid, rt or 50°C (on N-oxide) | 2- or 4-position | researchgate.net |
| Using DBDMH | DBDMH, Sulfuric Acid | Varies with substrate | google.com |
| For Aminopyridines | NBS, Acetonitrile, reflux | Directed by amino group | youtube.com |
Derivatization of 2-Bromopyridine and its Isomers
Once the 2-bromopyridine core is synthesized, it can be further functionalized through various cross-coupling reactions to introduce the pyrrolidin-2-one moiety or to build more complex analogues.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It is particularly useful for coupling amines with aryl halides, including 2-bromopyridines. nih.govwikipedia.org A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing access to a range of secondary and tertiary aminopyridines. nih.govscispace.com The reaction typically involves a palladium catalyst, a phosphine ligand (e.g., (±)-BINAP), and a base like sodium tert-butoxide (NaOBut) in a solvent such as toluene. chemspider.comresearchgate.net For instance, the reaction of 2-bromo-6-methylpyridine (B113505) with (+/-)-trans-1,2-diaminocyclohexane proceeds in good yield. chemspider.com The synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine has been achieved by reacting 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine in the presence of potassium carbonate in DMF at 100°C. chemicalbook.com
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. researchgate.net This reaction can be used to couple 2-bromopyridine with various aryl or vinyl boronic acids. researchgate.netnih.govresearchgate.net A ligand-free, Pd(OAc)₂-catalyzed Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol (B130326) has been reported to be efficient for the synthesis of 2-aryl-substituted pyridines. researchgate.net
Sonogashira Coupling: This palladium and copper co-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgscirp.orgresearchgate.netmdpi.com It is an effective method for synthesizing 2-alkynylpyridines from 2-bromopyridines. scirp.orgscirp.orgsoton.ac.uk The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine ligand (e.g., PPh₃), a copper(I) salt (e.g., CuI), and a base (e.g., Et₃N) in a solvent like DMF. scirp.orgscirp.org
The following table provides an overview of these derivatization methods:
| Reaction | Catalysts/Reagents | Bond Formed | Utility | Reference(s) |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base | C-N | Synthesis of aminopyridines | nih.govwikipedia.orgscispace.comchemspider.comresearchgate.net |
| Suzuki Coupling | Pd catalyst, Base | C-C | Synthesis of arylpyridines | researchgate.netnih.govresearchgate.net |
| Sonogashira Coupling | Pd catalyst, Cu(I) salt, Base | C-C (sp²-sp) | Synthesis of alkynylpyridines | scirp.orgscirp.orgresearchgate.netsoton.ac.uk |
Multicomponent Reaction Strategies for Analog Development
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. tandfonline.com These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. nih.gov
The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of lactam-containing structures, including pyrrolidin-2-one derivatives. rsc.orgrsc.orgresearchgate.netresearchgate.net The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.gov The Ugi reaction is a four-component reaction that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov These reactions have been investigated for the synthesis of β-lactam aldehydes and can be applied to the generation of more complex heterocyclic systems. rsc.orgrsc.orgresearchgate.net
Other MCRs have also been developed for the synthesis of pyrrolidine derivatives. tandfonline.com For example, a silver(I)-catalyzed asymmetric [C+NC+CC] coupling process provides a single-step route to highly functionalized pyrrolidines. acs.org Additionally, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions offer a transition-metal-free method for constructing 2-pyrrolidinone (B116388) derivatives. rsc.org The synthesis of fluorinated 3-pyrroline (B95000) aminals has been achieved through a Pd(0)-catalyzed three-component hydroamidation/Heck/Tsuji–Trost reaction. acs.org
Stereoselective Synthesis Considerations for Pyrrolidin-2-one Derivatives
The development of stereoselective methods for the synthesis of pyrrolidin-2-one derivatives is of significant interest due to the prevalence of chiral pyrrolidine scaffolds in biologically active molecules. mdpi.commdpi.com
Chiral Pool Synthesis: A common strategy involves starting from readily available chiral precursors, a concept known as chiral pool synthesis. youtube.comyoutube.com L-proline and its derivatives, such as (S)-prolinol, are frequently used as starting materials for the synthesis of a wide range of pyrrolidine-containing drugs and organocatalysts. mdpi.commdpi.comrsc.org
Asymmetric Catalysis: Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral substrates. wikipedia.org The hydrogenation of substituted pyrroles can lead to highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov Noyori's asymmetric hydrogenation, using BINAP-ruthenium complexes, is a well-established method for the enantioselective reduction of ketones and can be applied to the synthesis of chiral alcohols that can serve as precursors to pyrrolidin-2-ones. youtube.comyoutube.com
Cycloaddition Reactions: Stereoselective [3+2] cycloaddition reactions between azomethine ylides and alkenes are a powerful tool for constructing the pyrrolidine ring with control over multiple stereocenters. acs.org The use of chiral N-tert-butanesulfinylazadienes in these reactions allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org
Other stereoselective methods include conjugate addition/nitro-Mannich/lactamization reaction sequences to produce densely functionalized pyrrolidin-2-ones as single diastereoisomers. acs.org The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has also been reported. rsc.org Furthermore, strategies for the asymmetric synthesis of 2,5-disubstituted pyrrolidines have been reviewed, covering both chiral pool approaches and catalytic asymmetric methods. acs.org
The following table highlights key strategies for the stereoselective synthesis of pyrrolidin-2-one derivatives:
| Strategy | Key Features | Example(s) | Reference(s) |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Synthesis from L-proline or its derivatives. | mdpi.commdpi.comyoutube.comyoutube.comrsc.org |
| Asymmetric Hydrogenation | Stereoselective reduction of C=C or C=O bonds. | Noyori hydrogenation of ketones, reduction of substituted pyrroles. | wikipedia.orgnih.govyoutube.comyoutube.com |
| [3+2] Cycloaddition | Forms the pyrrolidine ring with control of stereocenters. | Reaction of azomethine ylides with chiral alkenes. | acs.org |
| Diastereoselective Cyclization | Creates multiple stereocenters in a controlled manner. | Conjugate addition/nitro-Mannich/lactamization cascade. | acs.org |
Spectroscopic and Structural Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity of atoms and the electronic environment of different parts of a molecule.
Proton (¹H) NMR for Structural Elucidation
Proton NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. For 1-(2-bromopyridin-4-yl)pyrrolidin-2-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidinone ring.
The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, three distinct signals are anticipated for the pyridine ring. The proton at the C6 position, being adjacent to the nitrogen atom, would likely be the most deshielded. The protons at the C3 and C5 positions will also show characteristic splitting patterns based on their coupling with neighboring protons.
The pyrrolidinone ring contains three sets of methylene (B1212753) protons. These aliphatic protons will appear at higher field (lower ppm values) compared to the aromatic protons. The methylene group adjacent to the carbonyl group (C3') is expected to be deshielded relative to the other two methylene groups (C4' and C5'). The protons on the C5' methylene group, being adjacent to the nitrogen atom, will also experience a downfield shift. The expected chemical shifts are based on data from similar structures. acs.orgmit.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~ 7.2 - 7.4 | d |
| H-5 | ~ 7.5 - 7.7 | dd |
| H-6 | ~ 8.2 - 8.4 | d |
| H-3' (CH₂) | ~ 2.5 - 2.7 | t |
| H-4' (CH₂) | ~ 2.1 - 2.3 | m |
| H-5' (CH₂) | ~ 3.8 - 4.0 | t |
d: doublet, t: triplet, m: multiplet
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyridine ring are expected to resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. The carbon atom at the point of attachment to the pyrrolidinone nitrogen (C4) will also show a downfield shift.
The pyrrolidinone ring carbons will appear at higher field. The most deshielded carbon in this ring will be the carbonyl carbon (C2'), typically resonating in the range of δ 170-180 ppm. The methylene carbons will appear in the aliphatic region of the spectrum. The carbon adjacent to the nitrogen (C5') will be more deshielded than the other methylene carbons. Predictions for these shifts are based on known data for 2-pyrrolidinone (B116388) and substituted pyridines. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 142 - 145 |
| C-3 | ~ 120 - 123 |
| C-4 | ~ 148 - 151 |
| C-5 | ~ 115 - 118 |
| C-6 | ~ 150 - 153 |
| C-2' (C=O) | ~ 174 - 177 |
| C-3' (CH₂) | ~ 30 - 33 |
| C-4' (CH₂) | ~ 18 - 21 |
| C-5' (CH₂) | ~ 48 - 51 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the protons on the pyridine ring and within the pyrrolidinone ring's methylene groups.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial to confirm the connection of the pyrrolidinone ring to the C4 position of the pyridine ring by observing a correlation between the C5' protons and the C3, C4, and C5 carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. This could help to confirm the spatial arrangement of the two rings relative to each other.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₉H₉BrN₂O), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic pattern is a characteristic signature for the presence of a single bromine atom in the molecule.
The expected molecular weight is approximately 241.09 g/mol . The mass spectrum would also likely show fragmentation patterns corresponding to the loss of various parts of the molecule, such as the pyrrolidinone ring or the bromine atom, which can provide further structural information. For instance, a peak corresponding to the loss of the bromine atom would be observed at m/z corresponding to the [M-Br]⁺ fragment. Analysis of mass spectra of related bromopyridine derivatives can aid in predicting the fragmentation pathways. iucr.orgnist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. longdom.orgvscht.czwiley.com The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam (amide) group in the pyrrolidinone ring. This peak is typically observed in the range of 1650-1700 cm⁻¹. The C-N stretching vibrations of the aromatic pyridine ring and the lactam would also be present. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidinone ring will be observed just below 3000 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹. The analysis of IR spectra of N-substituted lactams provides a basis for these predictions. researchgate.netnih.gov
X-ray Crystallography for Solid-State Molecular Structure Elucidation
This technique would confirm the planar structure of the pyridine ring and the likely envelope or twisted conformation of the five-membered pyrrolidinone ring. It would also reveal the dihedral angle between the pyridine and pyrrolidinone rings, providing insight into the steric and electronic interactions between these two parts of the molecule. The solid-state packing of the molecules in the crystal lattice, influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces, would also be determined. While no specific crystal structure for the title compound has been reported, studies on similar substituted pyrrolidinones and pyridines provide a foundation for what could be expected. nih.govacs.orgmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable method for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For the compound this compound, the primary chromophores are the 2-bromopyridine (B144113) ring and the amide group within the pyrrolidinone ring. The UV-Vis spectrum is expected to be dominated by transitions associated with these moieties.
π → π* Transitions: The aromatic pyridine ring contains a system of conjugated π-orbitals. Absorption in the UV region, typically between 200-300 nm, is expected due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals. For instance, the parent 2-bromopyridine molecule shows absorption maxima around 235 nm and 275 nm. nih.gov Similarly, the N-phenylpyrrolidin-2-one structure, which features a phenyl ring attached to the lactam nitrogen, also exhibits absorptions related to its aromatic system. nih.gov The presence of the bromine atom and the pyrrolidinone substituent on the pyridine ring in the title compound will influence the precise wavelength and intensity of these absorptions.
n → π* Transitions: The compound also contains non-bonding electrons (n-electrons) on the nitrogen atoms and the carbonyl oxygen. The transition of these electrons to a π* antibonding orbital is known as an n → π* transition. These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths, sometimes extending into the visible region. The carbonyl group (C=O) of the pyrrolidinone lactam is a key site for such a transition.
While specific experimental UV-Vis data for this compound is not widely published, analysis of its structural components allows for a confident prediction of its spectral features, which are crucial for confirming its electronic structure during research.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. nih.gov This method provides a direct way to verify the empirical formula of a newly synthesized compound. The process involves combusting a small, precisely weighed sample, and the resulting combustion products (such as CO2, H2O, and N2) are collected and measured to calculate the percentage of carbon, hydrogen, and nitrogen, respectively. nih.gov
For a compound to be considered pure, the experimentally determined percentages must align closely with the theoretically calculated values, typically within a ±0.4% margin, a standard often required by scientific journals. researchgate.net
The theoretical elemental composition of this compound, which has the molecular formula C₉H₉BrN₂O, is calculated based on its molecular weight (241.09 g/mol ). This provides a critical benchmark for experimental verification.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 44.84% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 3.76% |
| Bromine | Br | 79.904 | 1 | 79.904 | 33.14% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.62% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.64% |
| Total | 241.088 | 100.00% |
This table presents the calculated percentages that would be expected from an experimental elemental analysis of a pure sample of the compound. Any significant deviation from these values would indicate the presence of impurities or an incorrect structural assignment.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Bromine Substituent on the Pyridine (B92270) Ring
The bromine atom attached to the pyridine ring is a key functional group, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metalation-mediated processes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine substituent of 1-(2-bromopyridin-4-yl)pyrrolidin-2-one serves as an excellent handle for such transformations. These reactions proceed via a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com The reactivity order for aryl halides in these couplings is typically I > OTf > Br > Cl. nrochemistry.comorgsyn.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and the commercial availability of a vast array of boronic acids. wikipedia.orgnih.gov The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition to the aryl bromide. Subsequent transmetalation with a boronate species (formed from the boronic acid and base) and reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.orglibretexts.org
Stille Coupling: The Stille reaction couples the bromopyridine with an organotin reagent (organostannane). wikipedia.org This method is valued for the stability of organostannanes to air and moisture and its tolerance of a wide range of functional groups. orgsyn.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org A significant drawback, however, is the toxicity of the tin byproducts. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes and can often be carried out under mild, room-temperature conditions. wikipedia.orglibretexts.org The proposed mechanism involves two interconnected catalytic cycles for palladium and copper. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed. wikipedia.orglibretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the bromopyridine. orgsyn.org This reaction is known for its high reactivity and functional group tolerance. orgsyn.orgresearchgate.net Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc halide. orgsyn.org The Negishi coupling is particularly useful for synthesizing complex molecules, including natural products and biologically active compounds. researchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Features |
|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Mild conditions, wide availability of reagents. wikipedia.orgnih.gov |
| Stille | Organotin (organostannane) | Stable reagents, broad functional group tolerance. orgsyn.org |
| Sonogashira | Terminal alkyne | Forms arylalkynes, often under mild conditions. wikipedia.orglibretexts.org |
| Negishi | Organozinc | High reactivity and functional group tolerance. orgsyn.orgresearchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound offers a pathway to introduce various nucleophiles. In contrast to electrophilic aromatic substitution, SNAr is facilitated by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com First, the nucleophile attacks the electron-deficient carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring. masterorganicchemistry.com The presence of the nitrogen atom in the pyridine ring and the electron-withdrawing nature of the pyrrolidinone substituent can influence the ring's susceptibility to nucleophilic attack. The rate of reaction is often dependent on the strength of the nucleophile and the ability of the ring to stabilize the negative charge in the intermediate.
Directed Ortho Metalation and Lithiation-Mediated Reactions
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The amide functionality within the pyrrolidinone ring of this compound can potentially act as a DMG. This would direct lithiation to the C3 position of the pyridine ring. The resulting aryllithium species is a potent nucleophile that can react with a wide variety of electrophiles, allowing for the introduction of new substituents at a specific position. baranlab.org This method provides a high degree of regioselectivity that is often difficult to achieve through other means. wikipedia.org
Reactivity of the Pyrrolidin-2-one Lactam Moiety
The pyrrolidin-2-one ring system, a five-membered lactam, also possesses reactive sites that can be targeted for chemical modification.
Carbonyl Reactivity (e.g., Reduction, Addition Reactions)
The carbonyl group of the lactam is susceptible to attack by nucleophiles and reducing agents. While the amide carbonyl is generally less reactive than a ketone or aldehyde carbonyl, it can undergo reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride. Addition reactions with powerful nucleophiles such as organolithium or Grignard reagents can also occur, leading to ring-opened products or other derivatives. The specific outcome of these reactions is highly dependent on the reagent used and the reaction conditions.
Alpha-Methylene Reactivity and Derivatization
The methylene (B1212753) group (CH2) adjacent to the carbonyl group in the pyrrolidin-2-one ring has acidic protons and can be deprotonated by a strong base to form an enolate. This enolate is a nucleophile that can participate in various alkylation and acylation reactions, allowing for the introduction of substituents at the alpha-position. This reactivity provides a route to more complex derivatives of the parent molecule. For instance, the formation of an enolate followed by reaction with an alkyl halide would result in an alpha-alkylated lactam.
Mechanistic Pathways of Key Chemical Transformations
The reactivity of the C-Br bond in this compound is central to its utility as a synthetic intermediate. Mechanistic studies on related 2-bromopyridine (B144113) systems provide a framework for understanding the pathways of its most important transformations.
The 2-bromopyridine motif is a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While specific mechanistic studies on this compound are not extensively documented, the mechanisms can be confidently inferred from extensive research on analogous 2-bromopyridines. researchgate.net
Suzuki-Miyaura Coupling: This reaction, which couples the aryl bromide with an organoboron reagent, is a primary method for functionalizing the C2 position. The catalytic cycle, illustrated with a generic arylboronic acid, typically proceeds through three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring. This is often the rate-determining step. The electron-deficient nature of the pyridine ring generally makes 2-halopyridines more reactive toward oxidative addition than their corresponding halobenzene counterparts. researchgate.net
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide ligand.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
A fast, ligand-free protocol for the Suzuki reaction of 2-halogenated pyridines has been developed using Pd(OAc)2 in aqueous isopropanol (B130326), highlighting the high reactivity of this substrate class. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the pyridine ring and an amine. The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. The use of mechanochemistry in a solid-state Buchwald-Hartwig C-N cross-coupling has been reported, offering a more sustainable synthetic route. springernature.com
Ullmann Condensation: A copper-catalyzed C-N cross-coupling reaction has been developed for coupling 2-bromopyridine derivatives with carbazoles. nih.gov This method employs CuCl as the catalyst, 1-methyl-imidazole as a ligand, and t-BuOLi as the base, proving effective for creating N-heteroaryl linkages. nih.gov
The general reactivity in these cross-coupling reactions is summarized in the table below.
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Mechanistic Notes |
| Suzuki-Miyaura | Pd(0) complex, Base, Arylboronic acid | C-C | Proceeds via oxidative addition, transmetalation, and reductive elimination. researchgate.net |
| Buchwald-Hartwig | Pd(0) complex, Base, Amine | C-N | Catalytic cycle is analogous to Suzuki coupling. springernature.com |
| Ullmann Condensation | Cu(I) salt, Ligand, Base, Amine | C-N | Often requires higher temperatures than palladium-catalyzed reactions. nih.gov |
Beyond the classical two-electron pathways of polar reactions, functionalization can also occur via single electron transfer (SET) mechanisms, initiating radical-based transformations. Such processes can be initiated by strong reducing agents like alkali metals or through photoredox catalysis. libretexts.org
Under visible light photoredox conditions, certain organic molecules can act as potent photocatalysts. For instance, deprotonated diphenylthiourea has been shown to be a strong reductant capable of promoting the reductive cleavage of strong aryl bromide bonds via an SET mechanism. rsc.org This process generates an aryl radical, which can then participate in various bond-forming reactions. rsc.org In the context of this compound, an SET from a photoexcited catalyst could lead to the formation of a 2-pyridyl radical.
Another example involves dual catalytic systems, such as a combination of a nickel catalyst and a cobalt cocatalyst, for cross-electrophile coupling. nih.gov Mechanistic studies indicate that the two catalysts can activate two different electrophiles (e.g., an aryl halide and an alkyl halide) to facilitate their coupling. nih.gov While the exact mechanism can be complex, SET pathways are often invoked in such metallaphotoredox systems.
Free triarylmethyl radicals have been observed in reactions involving triarylmethyl halides and a source of electrons, demonstrating the feasibility of one-electron transfer to form radical species from halides. rsc.org
Halopyridines can undergo isomerization under basic conditions, a phenomenon known as the "halogen dance." nih.govrsc.org This process can be particularly relevant for substrates like this compound if subjected to strongly basic conditions, potentially leading to the migration of the bromine atom to an adjacent carbon.
Mechanistic studies on the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines suggest a pathway involving pyridyne intermediates. nih.govrsc.orgresearchgate.net The process is thought to proceed as follows:
Deprotonation: A strong base abstracts a proton from the pyridine ring, typically adjacent to the halogen.
Elimination: The resulting pyridyl anion eliminates the bromide ion to form a highly reactive pyridyne intermediate.
Addition/Protonation: The bromide ion (or another nucleophile) can re-add to the pyridyne at a different position, followed by protonation to yield the isomerized product.
This tandem isomerization and nucleophilic aromatic substitution (SNAr) can be a powerful strategy for achieving unconventional substitution patterns. nih.govrsc.org For this compound, a strong base could potentially induce the formation of a 2,3-pyridyne, which could lead to rearrangement products. Another possibility is an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism, which has been reported for the isomerization of pyrazolopyrimidines to pyrazolopyridines in the presence of aqueous NaOH. nih.gov
Regioselectivity and Stereoselectivity Control in Chemical Reactions
Regioselectivity: In chemistry, regioselectivity is the preference for bond formation or breaking at one position over all other possible positions. wikipedia.org For a molecule like this compound, regioselectivity is primarily concerned with the reactivity of the C2-Br bond versus potential reactions at other sites on the pyridine ring.
In cross-coupling reactions of dihalopyridines, such as 2,4-dibromopyridine, the regioselectivity is a critical factor. Studies have shown that Suzuki cross-coupling with arylboronic acids preferentially occurs at the C2 position. researchgate.net This enhanced reactivity at C2 is attributed to the electronic character of the C–Br bonds. However, the selectivity can be influenced by the catalyst system. For example, while a homogeneous Pd(OAc)2/PPh3 catalyst favors coupling at the C2 position, a heterogeneous Pd/CeO2 single-atom catalyst has been found to preferentially couple at the C4 position. researchgate.net This demonstrates that the choice of catalyst and ligands can be a powerful tool to control the site of reaction.
In the case of 2,4-diaminopyridine derivatives, selectivity for coupling at the 2-amino versus the 4-amino group can be controlled simply by the presence or absence of a palladium catalyst. ed.ac.uk This highlights the profound impact reaction conditions have on regiochemical outcomes.
Stereoselectivity: The compound this compound is achiral. Stereoselectivity becomes a consideration in reactions that introduce a new chiral center. A significant area where this is relevant is the dearomatization of the pyridine ring. Catalytic, stereoselective dearomatization reactions can produce highly functionalized, chiral dihydropyridines and pyridones, which are valuable motifs in medicinal chemistry. mdpi.com
For example, the dearomatization of pyridine derivatives can be achieved through nucleophilic addition to pyridinium (B92312) salts. mdpi.com By using a chiral catalyst, this addition can be rendered stereoselective. While less common, the pyridine nitrogen can also act as a nucleophile in reactions to form chiral N-substituted pyridones. mdpi.com If this compound were to undergo such a dearomatization reaction, the stereochemical outcome would be of paramount importance, and control would be sought through the use of chiral catalysts, ligands, or auxiliaries.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "1-(2-bromopyridin-4-yl)pyrrolidin-2-one," DFT calculations offer a detailed understanding of its fundamental chemical characteristics.
The molecular structure of "this compound" has been optimized using DFT methods, such as the B3LYP functional with a 6-311+G(2d,p) basis set, to determine its most stable three-dimensional arrangement. tandfonline.com This process involves finding the minimum energy conformation of the molecule.
Conformational analysis reveals the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. For "this compound," a key aspect of its conformation is the dihedral angle between the pyridine (B92270) and pyrrolidin-2-one rings. Computational studies can map the potential energy surface associated with the rotation around the C-N bond connecting these two rings, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The optimized geometry from DFT calculations can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. tandfonline.com
Table 1: Selected Optimized Geometrical Parameters for a Related Structure, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, Calculated using DFT (B3LYP/6-311+G(2d,p))
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Br | 1.895 |
| C-O | 1.362 |
| N-C (pyridine) | 1.334 |
| C-N-C (piperidine) | 117.5 |
| O-C-N (piperidine) | 108.9 |
This table presents data for a structurally similar compound to illustrate the type of information obtained from DFT calculations. Data for "this compound" would be specific to its unique structure.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. wikipedia.org A smaller HOMO-LUMO gap generally indicates higher reactivity. wikipedia.org
DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the energy gap. schrodinger.comnih.gov For "this compound," the HOMO is likely to be localized on the more electron-rich regions of the molecule, such as the pyrrolidinone ring and the nitrogen atom of the pyridine ring, while the LUMO is expected to be distributed over the electron-deficient pyridine ring, particularly the carbon atoms attached to the bromine and nitrogen atoms. The HOMO-LUMO gap can be correlated with the molecule's ability to donate or accept electrons in chemical reactions. researchgate.net
Table 2: Conceptual DFT-Based Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power |
These descriptors can be calculated from the HOMO and LUMO energies obtained via DFT to quantify the reactivity of "this compound."
DFT calculations are instrumental in modeling potential reaction pathways involving "this compound." For instance, in the context of its synthesis or its role as a reactant in further chemical transformations, DFT can be used to elucidate the mechanism of a reaction. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate.
DFT methods can predict various spectroscopic properties of "this compound" with a reasonable degree of accuracy, aiding in its characterization.
NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. mdpi.commdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to individual atoms. mdpi.com
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed using DFT. tandfonline.com This generates a theoretical infrared (IR) spectrum, which can be compared with the experimental spectrum to identify characteristic functional groups and confirm the compound's identity.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). researchgate.net The predicted UV-Vis spectrum can help in understanding the electronic structure and the nature of the electronic transitions within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior and conformational landscape of "this compound" over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the molecule moves and changes its shape.
By simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal the accessible conformations and the transitions between them. researchgate.netnih.gov This provides a more complete picture of the molecule's flexibility and the relative populations of different conformers in solution. nih.gov This information is particularly important for understanding how the molecule might interact with a biological target, as both the molecule's and the target's flexibility can play a crucial role in binding.
Quantitative Structure-Reactivity/Binding Relationship (QSRR/QSBR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Binding Relationship (QSBR) models are statistical methods used to correlate the chemical structure of a compound with its reactivity or binding affinity. nih.gov While specific QSRR/QSBR studies on "this compound" may not be publicly available, the principles of these methods are applicable.
In a hypothetical QSRR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) calculated for "this compound" and related analogs could be correlated with their experimentally determined reaction rates in a specific chemical transformation. Similarly, in a QSBR study, these descriptors could be correlated with the binding affinity of a series of compounds to a particular biological target. These models can be used to predict the reactivity or binding affinity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.
Molecular Docking Studies for Ligand-Target Chemical Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein. While specific molecular docking studies exclusively focused on this compound are not extensively reported in publicly available literature, studies on structurally related pyrrolidin-2-one derivatives provide a strong basis for understanding its potential biological interactions.
One such study investigated a series of pyrrolidin-2-one derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In this research, molecular docking and molecular dynamics (MD) simulations were employed to elucidate the binding modes of these compounds within the AChE active site. nih.gov The findings from this study on related molecules can be extrapolated to predict the behavior of this compound.
The core pyrrolidin-2-one scaffold is known to participate in key interactions within enzyme active sites. For instance, the carbonyl oxygen of the pyrrolidin-2-one ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding pocket. The pyridinyl moiety, on the other hand, can engage in various non-covalent interactions, including π-π stacking with aromatic residues of the protein and hydrogen bonding via the pyridine nitrogen.
The presence of the bromine atom at the 2-position of the pyridine ring in this compound is expected to significantly influence its interaction profile. Bromine can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen-containing side chain. This additional interaction can enhance binding affinity and selectivity for a particular target.
A hypothetical molecular docking scenario of this compound within a kinase active site, a common target for pyridinyl-containing inhibitors, would likely involve the following interactions:
Hydrogen Bonding: The pyridine nitrogen can form a hydrogen bond with a backbone amide proton in the hinge region of the kinase.
Hydrophobic Interactions: The pyrrolidinone ring and the pyridine ring can engage in hydrophobic interactions with nonpolar residues in the active site.
Halogen Bonding: The bromine atom could form a halogen bond with a Lewis basic residue, such as a backbone carbonyl or an aspartate/glutamate side chain.
These predicted interactions are summarized in the interactive data table below.
| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Residues on Target Protein (e.g., Kinase) |
| Hydrogen Bonding | Pyridine Nitrogen | Hinge Region Backbone Amide |
| Hydrogen Bonding | Pyrrolidin-2-one Carbonyl Oxygen | Polar Amino Acid Side Chains (e.g., Ser, Thr, Asn, Gln) |
| π-π Stacking | Pyridine Ring | Aromatic Residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Interactions | Pyrrolidinone Ring, Pyridine Ring | Aliphatic and Aromatic Residues (e.g., Ala, Val, Leu, Ile, Phe) |
| Halogen Bonding | Bromine Atom | Backbone Carbonyls, Asp, Glu, Ser, Thr |
Further molecular dynamics simulations would be necessary to assess the stability of these interactions over time and to provide a more accurate estimation of the binding free energy. nih.gov Such studies are crucial for validating the docking poses and for understanding the dynamic nature of the ligand-protein complex.
Analysis of Intramolecular Interactions and Tautomerism
The structural and electronic properties of this compound are governed by a network of intramolecular interactions and the potential for tautomerism. Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly impact the compound's reactivity and biological activity.
For this compound, the primary form of tautomerism to consider is the amide-imidol tautomerism within the pyrrolidin-2-one ring and the potential for prototropic tautomerism involving the pyridine ring, although the latter is less common for simple pyridines. The amide-imidol tautomerism involves the migration of a proton from the nitrogen to the carbonyl oxygen of the lactam ring, resulting in the formation of a hydroxyl group and an imine.
Computational studies, typically employing Density Functional Theory (DFT), are essential for evaluating the relative energies of these tautomers and the energy barriers for their interconversion. ruc.dk For related systems like 2-acylaminopyridines, it has been shown through NMR and computational studies that the amide tautomer is overwhelmingly favored in solution. A similar preference is expected for this compound, with the lactam form being significantly more stable than the lactim (imidol) form.
The relative stability of the tautomers can be influenced by the solvent environment. ruc.dk Polar solvents may stabilize the more polar tautomer to a greater extent. DFT calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM), can provide insights into these solvent effects.
Intramolecular interactions also play a crucial role in defining the conformational preferences of the molecule. The dihedral angle between the pyridine ring and the pyrrolidin-2-one ring is a key conformational parameter. The planarity of the molecule can be influenced by steric hindrance from the bromine atom and by the potential for weak intramolecular hydrogen bonds or other non-covalent interactions. Hirshfeld surface analysis of a related bromo-substituted tetrahydroquinoline-pyrrolidinone system has revealed the importance of various intermolecular and intramolecular contacts, including C-H···O and C-H···Br interactions, in stabilizing the crystal structure. nih.gov
A summary of the likely tautomeric forms and key intramolecular considerations is presented in the table below.
| Phenomenon | Description | Expected Predominant Form/Interaction | Computational Method for Analysis |
| Amide-Imidol Tautomerism | Proton transfer from the pyrrolidinone nitrogen to the carbonyl oxygen. | Amide (lactam) form is expected to be highly favored. | Density Functional Theory (DFT) with energy calculations of tautomers and transition states. |
| Conformational Isomerism | Rotation around the C-N bond connecting the pyridine and pyrrolidinone rings. | A non-planar conformation is likely due to steric hindrance from the bromine atom. | DFT conformational analysis, Potential Energy Surface (PES) scan. |
| Intramolecular Interactions | Weak non-covalent interactions that stabilize the molecular conformation. | Potential for weak C-H···O or C-H···N hydrogen bonds. | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots. |
Computational Studies on Catalyst Design and Optimization
The synthesis of this compound typically involves a C-N cross-coupling reaction, often catalyzed by a transition metal complex, such as palladium. Computational chemistry plays a vital role in the design and optimization of catalysts for such transformations. By modeling the catalytic cycle, researchers can gain a deeper understanding of the reaction mechanism, identify the rate-determining step, and predict how changes in the catalyst structure will affect its activity and selectivity.
For the synthesis of this compound, a key step is the coupling of 2-bromopyridine (B144113) with pyrrolidin-2-one. This reaction falls under the umbrella of Buchwald-Hartwig amination. Computational studies on similar C-N coupling reactions have provided significant insights into the roles of the ligand, base, and solvent in the catalytic cycle.
DFT calculations can be used to model the key steps of the catalytic cycle, which generally include:
Oxidative Addition: The 2-bromopyridine adds to the low-valent metal center (e.g., Pd(0)).
Deprotonation/Salt Metathesis: The pyrrolidin-2-one is deprotonated by a base, and the resulting anion coordinates to the metal center.
Reductive Elimination: The C-N bond is formed, and the desired product, this compound, is released, regenerating the active catalyst.
| Aspect of Catalyst Design | Computational Approach | Key Parameters to Investigate | Expected Outcome |
| Ligand Effects | DFT calculations of reaction intermediates and transition states with different ligands. | Ligand bite angle, cone angle, electronic properties (donor/acceptor strength). | Identification of ligands that lower the activation energy of the rate-determining step. |
| Base Effects | Modeling the deprotonation of pyrrolidin-2-one with different bases. | pKa of the base, nature of the counter-ion. | Selection of a base that efficiently deprotonates the substrate without causing side reactions. |
| Solvent Effects | Implicit or explicit solvent models in DFT calculations. | Solvent polarity, coordinating ability. | Understanding the role of the solvent in stabilizing intermediates and transition states. |
| Reaction Mechanism | Mapping the entire potential energy surface of the catalytic cycle. | Identification of all intermediates and transition states, determination of the rate-limiting step. | A detailed mechanistic understanding to guide experimental optimization. |
Applications in Advanced Chemical Synthesis and Material Science Research
Use as a Versatile Intermediate in Heterocycle Synthesis
The presence of a bromo-substituent on the pyridine (B92270) ring makes 1-(2-bromopyridin-4-yl)pyrrolidin-2-one an excellent precursor for the synthesis of more complex heterocyclic systems. The bromine atom can be readily displaced or participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups and the construction of fused ring systems.
Research has demonstrated that related structures, such as 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, can serve as a starting point for a variety of heterocyclic derivatives. researchgate.net For instance, the bromo group can be substituted by sulfur nucleophiles, such as thiophenols or benzyl (B1604629) mercaptan, to yield the corresponding thioethers. researchgate.net Furthermore, this bromo-intermediate can be converted into the corresponding mercapto-derivative, which is a versatile precursor itself. This mercapto-compound can undergo S-alkylation with reagents like chloroacetic acid or chloroacetone, followed by intramolecular cyclization (Thorpe-Ziegler reaction) to afford fused thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net This strategy highlights how the initial bromopyridine scaffold is elaborated into more complex, fused heterocyclic systems with potential biological activities.
| Starting Material | Reagent(s) | Resulting Heterocyclic Core | Reference |
| 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile | 1. NaSH2. Chloroacetone3. Base (cyclization) | Thieno[2,3-b]pyridine | researchgate.net |
| 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile | Thiophenol, Base | Phenylthiopyridine | researchgate.net |
| 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile | Benzyl Mercaptan, Base | Benzylthiopyridine | researchgate.net |
This table illustrates synthetic pathways starting from a scaffold similar to this compound to generate diverse heterocyclic structures.
Development of Chemical Libraries Based on the Pyrrolidinone and Pyridine Scaffolds
The concept of chemical libraries—large, systematically organized collections of molecules—is central to modern drug discovery and materials science. medchemexpress.com Scaffolds that allow for the easy introduction of diversity are highly prized, and this compound is an exemplary candidate for this purpose. The pyrrolidinone ring is a "privileged scaffold," frequently found in approved drugs and natural products, valued for its three-dimensional character which allows for effective exploration of biological target space. nih.govacs.org The pyridine ring is also a cornerstone of medicinal chemistry. rsc.org
The 2-bromo position on the pyridine ring acts as a versatile anchor point for diversification. Using well-established palladium-catalyzed cross-coupling reactions, a vast array of substituents can be introduced at this site.
Suzuki Coupling: Reaction with various boronic acids or esters introduces new aryl or heteroaryl groups.
Buchwald-Hartwig Amination: Reaction with a wide range of primary or secondary amines installs different amino substituents.
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, which can be further functionalized.
This strategy allows for the rapid generation of a large library of analogs from a single, common intermediate, where the pyrrolidinone core is held constant while the substitution on the pyridine ring is systematically varied. Such libraries are invaluable for screening for biological activity and identifying structure-activity relationships (SAR).
| Coupling Reaction | Reagent Type | Resulting Structure |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | 1-(2-Arylpyridin-4-yl)pyrrolidin-2-one |
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | 1-(2-(R¹R²N)-pyridin-4-yl)pyrrolidin-2-one |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 1-(2-(Alkynyl)pyridin-4-yl)pyrrolidin-2-one |
| Stille Coupling | Organostannane (R-SnBu₃) | 1-(2-Substituted-pyridin-4-yl)pyrrolidin-2-one |
This interactive table demonstrates how different cross-coupling reactions can be used to generate a diverse chemical library from the this compound scaffold.
Precursor for Advanced Organic Materials (e.g., Nonlinear Optical Materials)
Advanced organic materials with specific electronic and photophysical properties are critical for applications in optoelectronics. Nonlinear optical (NLO) materials, which can alter the properties of light, are of particular interest. The design of NLO chromophores often involves creating molecules with a strong electronic asymmetry, typically a "push-pull" system containing an electron-donating group and an electron-withdrawing group connected by a π-conjugated bridge.
The this compound scaffold is a promising starting point for such materials. The pyrrolidinone-substituted pyridine system can act as the core of the chromophore. The 2-bromo position provides the key site for introducing substituents that extend the π-conjugation and modulate the electronic properties. For example, Sonogashira or Stille couplings can be used to attach π-rich aromatic or acetylenic groups. Research on related polyheterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones suggests that their high degree of π-conjugation makes them interesting for optical applications. nih.gov By carefully choosing the substituent to attach at the 2-position, one can engineer molecules with significant NLO responses.
| Donor/Acceptor Group | π-Conjugated Linker (at C2) | Potential Application |
| Donor (e.g., -NMe₂) | Styrenyl | Second-Harmonic Generation |
| Acceptor (e.g., -NO₂) | Ethynylphenyl | Optical Switching |
| Donor (e.g., -OMe) | Thienyl | Two-Photon Absorption |
This table outlines a design strategy for potential NLO materials derived from this compound.
Design and Synthesis of Molecular Probes for Research (e.g., Chemical Sensors, Imaging Agents)
Molecular probes are essential tools in chemical biology and diagnostics, designed to detect and report on the presence of specific analytes or biological events. A typical probe consists of a recognition element that selectively binds to a target and a reporter element (e.g., a fluorophore) that signals the binding event.
The this compound structure provides a modular scaffold for creating such probes. The pyrrolidinone moiety, a known structural motif in bioactive molecules, can be part of the recognition element. nih.gov The reactive bromo group is the ideal position to attach the reporter group. For instance, a fluorescent dye containing a boronic acid or an amino group could be appended via a Suzuki or Buchwald-Hartwig coupling reaction, respectively. This synthetic flexibility allows for the creation of targeted probes where the recognition and signaling functions are clearly segregated within the molecular architecture. The use of related bromo-pyridine compounds in the synthesis of ruthenium-based sensitizers for solar cells demonstrates the utility of this handle in creating photoactive molecular systems. frontierspecialtychemicals.com
| Reporter Group (attached at C2) | Recognition Moiety | Target Analyte/Process |
| Fluorescein | Pyrrolidinone Scaffold | Specific protein binding |
| Dansyl Chloride | Modified Pyrrolidinone | Enzyme activity |
| BODIPY | Unmodified Scaffold | Cellular imaging |
This table provides examples of how the this compound scaffold could be functionalized to create various molecular probes.
Ligand Design Principles in Supramolecular Chemistry and Coordination Compounds
The design of ligands that can selectively bind to metal ions is fundamental to coordination chemistry and the development of catalysts, sensors, and metallodrugs. The this compound molecule contains two potential coordination sites: the nitrogen atom of the pyridine ring and the carbonyl oxygen of the lactam. The pyridine nitrogen is a well-established Lewis basic site for metal coordination.
The key principle in using this scaffold for ligand design lies in the ability to tune its electronic and steric properties by modifying the 2-position of the pyridine ring. Replacing the bromine atom with different substituents via cross-coupling reactions directly influences the electron density on the pyridine nitrogen, thereby modulating its affinity and selectivity for different metal ions.
Electron-donating groups (e.g., alkyl, amino) increase the basicity of the pyridine nitrogen, favoring coordination to harder metal ions.
Electron-withdrawing groups (e.g., cyano, trifluoromethyl) decrease the basicity, which can be useful for stabilizing low-valent metal centers.
Bulky substituents can be introduced to create specific binding pockets, influencing the coordination geometry and preventing metal center aggregation.
This fine-tuning allows for the rational design of ligands for specific applications, from creating new catalytic species to developing metal-responsive materials.
| Substituent at C2 | Electronic Effect | Predicted Change in Ligand Property |
| -OCH₃ | Donating | Increased basicity, stronger binding to hard metals |
| -CN | Withdrawing | Decreased basicity, favors soft metals, π-backbonding |
| -Phenyl | π-Acceptor/Steric Bulk | Modulated basicity, steric control of coordination sphere |
| -NH₂ | Strong Donating | Significantly increased basicity and chelation potential |
This table illustrates the principles of ligand design, showing how substituents at the 2-position can modulate the properties of the this compound scaffold.
Advanced Analytical Methodologies for Research and Characterization
Chromatography Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of 1-(2-bromopyridin-4-yl)pyrrolidin-2-one and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):
Reverse-phase HPLC (RP-HPLC) is a principal method for the analysis of polar and semi-polar organic compounds like this compound. The separation is typically achieved on a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is commonly used to ensure the effective separation of the main compound from its impurities, which may have a wide range of polarities.
UPLC, a refinement of HPLC utilizing smaller particle size columns (typically <2 µm), offers significantly higher resolution, faster analysis times, and greater sensitivity. bldpharm.com This makes it particularly suitable for resolving closely related impurities and for high-throughput analysis during process development.
A study on related 1-(pyridin-4-yl)pyrrolidin-2-one derivatives utilized liquid chromatography-mass spectrometry (LC-MS) for characterization, indicating the suitability of these techniques for this class of compounds. griffith.edu.au For the analysis of a related compound, 2-bromopyridine (B144113), a reverse-phase HPLC method was developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov This suggests that similar conditions could be adapted for this compound.
Table 1: Illustrative HPLC/UPLC Method Parameters for this compound
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm / MS |
This table presents hypothetical yet typical starting conditions for method development based on common practices for similar compounds.
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a mass spectrometric detector (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is expected to have sufficient volatility for GC analysis, likely at elevated temperatures. GC-MS can provide detailed information on volatile impurities that may not be readily detected by HPLC. A study on the designer drug α-pyrrolidinovalerophenone, which also contains a pyrrolidinone moiety, successfully utilized GC-MS for its identification and the characterization of its metabolites.
In-Situ Spectroscopic Monitoring of Chemical Reactions
The synthesis of this compound, likely involving a cross-coupling reaction such as the Buchwald-Hartwig amination, can be significantly enhanced through the use of in-situ spectroscopic monitoring. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.
FTIR Spectroscopy:
In-situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, can monitor the progress of a reaction by tracking the changes in the infrared absorption bands of functional groups. For the synthesis of this compound, one could monitor the disappearance of the N-H stretch of the pyrrolidin-2-one starting material and the appearance of characteristic bands associated with the C-N bond formation and the pyridine (B92270) ring of the product. A study on the formation of arene diazonium salts and their subsequent Heck-Matsuda reaction demonstrated the power of in-situ FTIR for understanding reaction kinetics and optimizing process parameters. mdpi.com
Raman Spectroscopy:
Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-Br stretching vibration of the 2-bromopyridine moiety would be a strong and distinct Raman signal to monitor. As the reaction proceeds, the intensity of this band would decrease, providing a clear indication of reactant consumption. americanpharmaceuticalreview.com Raman spectroscopy has been successfully used for the on-bead monitoring of various solid-phase reactions and for observing halogen-lithium exchange reactions in real-time. americanpharmaceuticalreview.comnih.gov
Table 2: Potential Spectroscopic Markers for In-Situ Monitoring of this compound Synthesis
| Spectroscopic Technique | Key Vibrational Mode | Expected Change During Reaction |
| FTIR | N-H stretch (pyrrolidin-2-one) | Decrease |
| C=O stretch (pyrrolidin-2-one) | Shift upon N-arylation | |
| Pyridine ring vibrations | Increase | |
| Raman | C-Br stretch (2-bromopyridine) | Decrease |
| Symmetric ring breathing (pyridine) | Increase |
This table provides examples of vibrational modes that could be tracked to monitor the reaction progress.
Development of Analytical Methods for Reaction Optimization and Yield Determination
The development of robust analytical methods is crucial for optimizing the reaction conditions to maximize the yield and purity of this compound.
Reaction Optimization:
The data obtained from in-situ spectroscopic monitoring can be used to build kinetic models of the reaction. This allows for a detailed understanding of the influence of various parameters such as temperature, catalyst loading, and reactant concentration on the reaction rate and the formation of byproducts. Design of Experiments (DoE) can be coupled with rapid analytical techniques like UPLC to systematically explore the reaction space and identify optimal conditions. The optimization of a Buchwald-Hartwig coupling reaction for the synthesis of a related pyrazolopyrimidine derivative was significantly aided by careful monitoring of reaction progress to improve yield and purity. nih.gov
Yield Determination:
Accurate yield determination is essential for assessing the efficiency of a synthetic route. While HPLC with UV detection is commonly used for this purpose, it requires a pure reference standard for calibration. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an alternative, powerful technique that can determine the purity and concentration of a substance without the need for an identical reference standard. researchgate.net In qNMR, the analyte is mixed with a known amount of an internal standard of high purity, and the concentration of the analyte is determined by comparing the integral of one of its signals with that of a signal from the internal standard. This method can be highly accurate and precise for the yield determination of this compound. For instance, in a study on a nickel-catalyzed coupling reaction, the yield was determined by 1H NMR using 1,3,5-triisopropylbenzene (B165165) as an internal standard. acs.org
Table 3: Comparison of Analytical Techniques for Yield Determination
| Technique | Advantages | Disadvantages |
| HPLC with UV | High sensitivity, widely available | Requires a pure reference standard of the analyte |
| qNMR | Does not require an identical reference standard, provides structural information | Lower sensitivity than HPLC, requires a well-resolved signal for the analyte |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Analogue Production
The development of novel and sustainable synthetic routes for producing analogues of 1-(2-bromopyridin-4-yl)pyrrolidin-2-one is a crucial area of future research. Traditional methods for the synthesis of related N-aryl lactams often rely on transition-metal-catalyzed cross-coupling reactions, which, while effective, can present challenges related to cost, metal contamination of products, and the use of harsh reaction conditions. nih.gov
Future efforts should focus on "green chemistry" approaches to mitigate these issues. pharmablock.comarabjchem.org This includes the exploration of:
Catalyst-Free Reactions: Developing methods that avoid the use of expensive and potentially toxic metal catalysts is a key goal. For instance, one-pot multicomponent reactions can offer an efficient and environmentally friendly way to synthesize complex pyridine (B92270) derivatives. mdpi.com
Alternative Solvents and Reaction Conditions: The use of greener solvents, or even solvent-free conditions, can significantly reduce the environmental impact of chemical synthesis. pharmablock.comnih.gov Microwave-assisted synthesis is another promising avenue, often leading to shorter reaction times and higher yields with reduced energy consumption. mdpi.com
Iron-Catalyzed Cyclizations: Iron, being an abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. Research into iron-catalyzed cyclization reactions could provide a more sustainable route to pyridine-containing compounds. enamine.net
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and control over reaction parameters. nih.gov The application of flow chemistry to the synthesis of this compound and its analogues could lead to more efficient and reproducible manufacturing processes.
A recent review highlights various modern synthetic strategies for the N-arylation of pyrrolidines, including transition-metal-free methods, which could be adapted for the synthesis of analogues of the title compound. researchgate.net
Exploration of Undiscovered Reactivity Patterns of the Compound
The unique combination of a 2-bromopyridine (B144113) ring and an N-aryl pyrrolidinone moiety in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations of this compound, moving beyond its established use in standard cross-coupling reactions.
The 2-bromopyridine unit is a versatile handle for a variety of transformations. While its use in Suzuki and other cross-coupling reactions is well-documented, there is potential for discovering new reactivity. nih.govnih.govnih.gov For example, Ru(II)-mediated domino reactions have been used to convert 2-bromopyridines into complex heteroarylated 2-pyridones, suggesting that this compound could be a precursor to highly functionalized and structurally diverse molecules. jocpr.com
The N-aryl lactam portion of the molecule also offers opportunities for novel reactivity. Studies on the reactivity of other N-aryl lactams have shown that the aryl group can influence the chemical behavior of the lactam ring. frontiersin.org Furthermore, C-H activation of the pyrrolidinone ring is a promising area for exploration. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidines, and similar strategies could be developed for this compound to introduce new functional groups at specific positions on the pyrrolidinone ring. nih.gov
The table below summarizes potential areas for reactivity exploration:
| Moiety | Potential Reactions |
| 2-Bromopyridine | Ru(II)-mediated domino reactions, novel cross-coupling partnerships, functionalization via organometallic intermediates. jocpr.com |
| N-Aryl Linkage | Cleavage and derivatization, influence on the reactivity of both heterocyclic rings. |
| Pyrrolidinone Ring | C-H activation for direct functionalization, ring-opening reactions to generate novel scaffolds. nih.gov |
Integration with Automation and High-Throughput Experimentation in Chemical Synthesis
The integration of automation and high-throughput experimentation (HTE) presents a significant opportunity to accelerate the discovery and optimization of reactions involving this compound and its derivatives. These technologies allow for the rapid screening of a wide range of reaction conditions, catalysts, and substrates, leading to faster development of novel synthetic methods and the identification of optimal reaction parameters. nih.gov
Robotic systems can be employed to perform complex chemical syntheses with high precision and reproducibility, minimizing human error and enabling 24-hour operation. pharmablock.comresearchgate.net This is particularly valuable for exploring the vast parameter space associated with developing new reactions. For instance, an automated platform could be used to screen a large library of catalysts and ligands for a specific cross-coupling reaction of this compound, or to optimize the conditions for a novel C-H activation reaction.
Continuous flow synthesis, which is highly amenable to automation, can be used to safely and efficiently explore reaction conditions, including those at elevated temperatures and pressures. nih.gov The combination of flow chemistry with automated optimization algorithms, such as Bayesian optimization, can rapidly identify optimal reaction conditions for yield and production rate. enamine.net
High-throughput screening assays are also crucial for evaluating the biological activity of newly synthesized analogues. frontiersin.orgacs.org By integrating automated synthesis with biological screening, it is possible to create a closed-loop system for the rapid discovery of new bioactive compounds. The table below outlines how these technologies can be applied:
| Technology | Application to this compound Research |
| Robotic Synthesis Platforms | Automated synthesis of analogue libraries for structure-activity relationship (SAR) studies. pharmablock.comresearchgate.net |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, reagents, and reaction conditions for novel transformations. nih.gov |
| Continuous Flow Chemistry | Efficient and scalable synthesis, safe exploration of a wider range of reaction conditions. nih.govenamine.net |
| Automated Biological Screening | High-throughput evaluation of the biological activity of newly synthesized compounds. frontiersin.orgacs.org |
Advanced Computational Model Development for Predictive Chemistry and Reaction Design
Advanced computational modeling is poised to play a pivotal role in understanding and predicting the behavior of this compound. Methods such as Density Functional Theory (DFT) can provide deep insights into reaction mechanisms, transition states, and the electronic properties of the molecule, guiding the rational design of new experiments.
DFT calculations have been successfully used to study the mechanisms of C-N coupling reactions involving aryl bromides, providing a better understanding of the role of ligands and bases in these processes. nih.gov Similar studies on this compound could elucidate the intricacies of its reactivity in various transformations. Furthermore, computational analysis can help to understand the selectivity observed in reactions involving related compounds. arabjchem.org
Machine learning (ML) is another powerful tool that is increasingly being applied to chemistry. pharmablock.comnih.gov By training ML models on large datasets of chemical reactions, it is possible to predict reaction outcomes, such as yield and selectivity, with increasing accuracy. nih.gov For a molecule like this compound, ML models could be developed to:
Predict the optimal conditions for a given transformation.
Identify promising new reactions that have not yet been explored experimentally.
Screen virtual libraries of analogues for desired properties.
The combination of HTE and ML is particularly powerful, as HTE can generate the large datasets needed to train robust ML models. nih.gov This data-driven approach can significantly accelerate the pace of discovery in chemical synthesis.
The following table highlights the potential applications of computational modeling for this compound:
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity, understanding electronic structure. nih.gov |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions, virtual screening of analogue libraries. pharmablock.comnih.govnih.gov |
| Molecular Dynamics (MD) | Studying the conformational flexibility and interactions of the molecule with its environment. |
Rational Design of Next-Generation Chemical Probes and Specialized Building Blocks for Diverse Research Fields
The unique structural features of this compound make it an excellent starting point for the rational design of next-generation chemical probes and specialized building blocks for a variety of research fields, particularly in medicinal chemistry and drug discovery.
The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. pharmablock.comnih.gov Its three-dimensional nature allows for better exploration of pharmacophore space compared to flat aromatic systems. The N-aryl pyrrolidinone moiety, in particular, is found in a range of biologically active compounds. nih.gov
The 2-bromopyridine handle provides a convenient point for chemical modification through a wide range of cross-coupling reactions. This allows for the systematic variation of substituents on the pyridine ring, which is a key strategy in structure-activity relationship (SAR) studies. For example, this approach has been used in the design of kinase inhibitors, where the pyridine ring can interact with the hinge region of the kinase active site. arabjchem.orgfrontiersin.orgresearchgate.net
This compound could serve as a versatile building block for the synthesis of:
Kinase Inhibitors: The 2-bromopyridine moiety can be functionalized to target the ATP-binding site of various kinases, which are important targets in cancer therapy. arabjchem.orgfrontiersin.orgresearchgate.net
Chemical Probes: By attaching a fluorescent dye or other reporter group to the molecule, it could be converted into a chemical probe to study biological processes. nih.gov The development of potent and selective chemical probes is crucial for target validation in drug discovery. nih.govnih.gov
DNA-Encoded Libraries (DELs): The reactivity of the 2-bromopyridine group makes this compound suitable for use in the construction of DELs, which are powerful tools for identifying new drug leads. acs.org
The following table outlines potential applications of this compound as a building block:
| Application Area | Design Strategy |
| Kinase Inhibitors | Functionalization of the 2-bromopyridine to interact with the kinase hinge region. arabjchem.orgresearchgate.net |
| Chemical Probes | Attachment of reporter groups to the scaffold for use in biological imaging and assays. nih.gov |
| Drug Discovery | Incorporation into diverse molecular scaffolds to explore new chemical space and identify novel bioactive compounds. pharmablock.comnih.gov |
| Materials Science | Use as a monomer or building block for the synthesis of functional polymers and materials. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-bromopyridin-4-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. For example, coupling 2-bromo-4-iodopyridine with pyrrolidin-2-one under Ullmann or Buchwald-Hartwig conditions (e.g., using CuI or Pd catalysts) . Reaction optimization should focus on solvent choice (e.g., DMF or DMSO), base (e.g., K2CO3), and temperature (typically 80–150°C). Yields vary significantly (59–85%) depending on steric and electronic factors; lower yields may result from competing side reactions or incomplete substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyrrolidinone carbonyl (δ ~175–180 ppm in 13C NMR) and aromatic protons (δ ~7.5–8.5 ppm for pyridine in 1H NMR). Coupling patterns distinguish bromine’s ortho/para effects .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement. The bromine atom’s heavy atom effect aids phasing, but disorder in the pyrrolidinone ring may require constrained refinement .
Q. How can researchers mitigate impurities during synthesis?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., 2-bromopyridine derivatives) or over-alkylated byproducts. Purification strategies:
- Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Polar solvents like ethanol/water mixtures improve crystal purity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in SNAr vs. cross-coupling syntheses?
- Methodological Answer : SNAr reactions are sensitive to electron-deficient aryl halides. The 2-bromo group on pyridine is less reactive than iodo analogs, requiring stronger bases (e.g., NaH) or microwave-assisted heating to activate the leaving group. Cross-coupling (e.g., Suzuki-Miyaura) may offer higher regioselectivity but demands precise ligand selection (e.g., XPhos for Pd) to avoid homocoupling . Kinetic studies (e.g., monitoring via HPLC) can identify rate-limiting steps.
Q. How can computational chemistry optimize reaction pathways for functionalizing the bromine moiety?
- Methodological Answer : DFT calculations (e.g., Gaussian, ORCA) model transition states for substitution or coupling. Key parameters:
- Electrostatic potential maps : Predict nucleophilic attack sites on the pyridine ring.
- Ligand steric parameters : Quantify %VBur for Pd catalysts to minimize steric hindrance .
Q. What strategies resolve crystallographic disorder in this compound structures?
- Methodological Answer : SHELXL’s ISOR and DELU commands constrain thermal parameters for disordered atoms. For severe disorder (e.g., pyrrolidinone ring conformers), split models or twinning refinement (via TWIN command) may be required. High-resolution data (≤1.0 Å) improves electron density maps .
Q. How does the bromine substituent influence bioactivity in drug discovery applications?
- Methodological Answer : Bromine enhances binding to hydrophobic pockets (e.g., kinase ATP sites) and serves as a synthetic handle for late-stage diversification. In analogs like S-61/S-73 (pyrrolidinone-based α1-adrenolytic agents), bromine substitution modulates pharmacokinetics (e.g., metabolic stability via steric shielding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
